molecular formula C22H14O2 B8298039 4-(Phenylethynyl)benzil CAS No. 70734-74-6

4-(Phenylethynyl)benzil

Cat. No. B8298039
Key on ui cas rn: 70734-74-6
M. Wt: 310.3 g/mol
InChI Key: QJWIFTUKCAWTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288188B1

Procedure details

4-Bromobenzil (10.0 g, 0.0346 mol), phenylacetylene (3.88 g, 0.0380 mol), and (PPh3)2PdCl2 (0.121 g, 0.0002 mol) in diethylamine (950 mL) is stirred at ambient temperature for 72 hours, followed by concentration to dryness. The residue is then taken up in methylene chloride. Standard aqueous workup followed by recrystallization from 2-propanol gives the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
0.121 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[O:9])=[CH:4][CH:3]=1.[C:18]1([C:24]#[CH:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(NCC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:18]1([C:24]#[C:25][C:2]2[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[O:11])=[O:9])=[CH:4][CH:3]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |^1:33,52|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
3.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
950 mL
Type
solvent
Smiles
C(C)NCC
Name
Quantity
0.121 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness
CUSTOM
Type
CUSTOM
Details
Standard aqueous workup followed by recrystallization from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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